Phenoxyethanol

Description

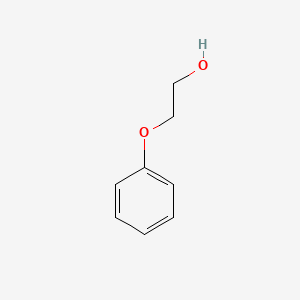

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDWFXQBSFUVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021976 | |

| Record name | 2-Phenoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

245.2 °C, Liquid; bp: 243 °C /2-Phenoxyethanol acetate/, 237.00 to 238.00 °C. @ 760.00 mm Hg | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

260 °F (127 °C) (Closed cup) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

24g/L at 20°C, Freely soluble in alcohol, ether, and sodium hydroxide, Soluble in ethanol, alkali, chloroform, 2.67 g/100 mL water, In water, 2.6X10+4 mg/L at 20 °C, 26700 mg/L @ 20 °C (exp) | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.1094 at 20 °C/20 °C, Bulk density: 9.2 lb/gal | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.8 (Air = 1) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.007 mm Hg at 25 °C | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Colorless liquid | |

CAS No. |

9004-78-8, 122-99-6 | |

| Record name | Ethoxylated phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyethanol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIE492ZZ3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °C, 11-13 °C | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Laboratory-Scale Synthesis and Purification of 2-Phenoxyethanol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale Behind This Guide

2-Phenoxyethanol (C₆H₅OC₂H₄OH) is a vital chemical entity, serving not only as a preservative in cosmetic and pharmaceutical formulations but also as a versatile solvent and intermediate in organic synthesis.[1][2][3] While commercially available, the ability to synthesize and purify 2-phenoxyethanol in the laboratory is a fundamental skill, offering control over purity for specialized applications and providing a practical platform for understanding key organic reactions. This guide moves beyond a simple recitation of steps; it is designed to provide a deep, mechanistic understanding of the process, empowering the researcher to troubleshoot and adapt the methodology. We will focus on a robust and accessible laboratory method, elucidating the critical parameters that ensure a high-purity final product, validated at each stage.

Strategic Selection of a Synthetic Pathway

Several routes exist for the synthesis of 2-phenoxyethanol, but their suitability for a standard laboratory setting varies significantly.

-

Reaction with Ethylene Oxide: The industrial standard involves the base-catalyzed reaction of phenol with ethylene oxide.[2][3][4] While efficient, this method requires handling gaseous, toxic ethylene oxide and necessitates the use of an autoclave to manage the reaction pressure, placing it outside the scope of typical laboratory equipment.[3][4]

-

Reaction with Ethylene Carbonate: A greener alternative involves reacting phenol with ethylene carbonate.[1][5][6] This approach avoids the hazards of ethylene oxide but can be complicated by the formation of condensation by-products and challenges in catalyst recovery.[1][5]

-

Williamson Ether Synthesis: This classic and highly reliable method involves the reaction of an alkali metal phenolate with a 2-haloethanol, such as 2-chloroethanol.[1][2][7] This pathway is exceptionally well-suited for laboratory-scale synthesis due to its use of readily available liquid or solid reagents, straightforward reaction conditions, and predictable outcomes.

For this guide, we will focus on the Williamson ether synthesis . It represents the optimal balance of safety, accessibility, and pedagogical value for the intended audience. The core of this Sₙ2 reaction is the nucleophilic attack of the phenoxide ion on the electrophilic carbon of 2-chloroethanol.

Reaction Mechanism: Williamson Ether Synthesis

The process begins with the deprotonation of phenol by a base (e.g., sodium hydroxide) to form the sodium phenolate salt. This salt provides the highly nucleophilic phenoxide ion required for the subsequent ether formation.

References

- 1. US10941097B2 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]

- 2. acs.org [acs.org]

- 3. US20200199057A1 - Methods for manufacturing this compound - Google Patents [patents.google.com]

- 4. RU2738846C1 - Methods of producing this compound - Google Patents [patents.google.com]

- 5. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 6. prepchem.com [prepchem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

The Solubility of Phenoxyethanol: A Comprehensive Technical Guide for Laboratory Professionals

An in-depth guide for researchers, scientists, and drug development professionals on the solubility of phenoxyethanol in common laboratory solvents, complete with experimental protocols and practical insights.

Introduction: Understanding this compound

This compound (2-phenoxyethanol) is a versatile glycol ether widely utilized across the pharmaceutical, cosmetic, and industrial sectors. Its utility stems from its excellent properties as a preservative, solvent, and fragrance fixative.[1] For formulation scientists and researchers, a thorough understanding of its solubility characteristics in various laboratory solvents is paramount for developing stable, effective, and safe products.

This technical guide provides a comprehensive overview of the solubility of this compound, exploring both the theoretical underpinnings and practical methodologies for its determination. As a senior application scientist, the aim is to not only present data but to also provide the rationale behind experimental choices, ensuring a robust and reproducible approach to solubility assessment.

Physicochemical Properties Governing Solubility

This compound's solubility is dictated by its molecular structure, which features both a polar hydroxyl group (-OH) and a larger, non-polar phenyl ring linked by an ether group. This amphiphilic nature allows it to interact with a wide range of solvents with varying polarities.

The principle of "like dissolves like" is a fundamental concept in predicting its solubility. The hydroxyl group can participate in hydrogen bonding with polar solvents like water and alcohols, while the phenyl ring allows for van der Waals interactions with non-polar solvents.[2]

Quantitative and Qualitative Solubility of this compound

The solubility of this compound has been determined in a variety of common laboratory solvents. The data presented below has been compiled from various authoritative sources. It is important to note that solubility can be temperature-dependent.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Solubility (at approx. 20-25°C) | Citation(s) |

| Water | Polar Protic | 2.6 - 3.0 g/100 g | [3][4] |

| 24 g/L | [5] | ||

| 0.5 - 2.67 g/100 g | [6] | ||

| Ethanol | Polar Protic | Miscible | [1] |

| Methanol | Polar Protic | Miscible | Inferred from miscibility with other short-chain alcohols |

| Isopropanol | Polar Protic | Miscible | [5] |

| Propylene Glycol | Polar Protic | Miscible | [5][6] |

| Glycerin | Polar Protic | Miscible | [5][6] |

| Acetone | Polar Aprotic | Miscible | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (e.g., 100 mg/mL) | Inferred from general solvent properties |

| Ethyl Acetate | Polar Aprotic | Soluble | Inferred from general solvent properties |

| Acetonitrile | Polar Aprotic | Soluble | Inferred from general solvent properties |

| Chloroform | Non-polar | Soluble | [1] |

| Diethyl Ether | Non-polar | Soluble | [1] |

| Toluene | Non-polar | Soluble | Inferred from general solvent properties |

| Hexane | Non-polar | Slightly Soluble/Insoluble | Inferred from general solvent properties |

| Peanut Oil | Non-polar | Slightly Soluble | [1] |

| Olive Oil | Non-polar | Slightly Soluble | [1] |

Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions.

Experimental Determination of Solubility

Accurate determination of solubility is crucial for formulation development. Two primary methods are employed in the laboratory: the equilibrium solubility method (shake-flask) and dynamic solubility methods.

Part 1: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic or equilibrium solubility of a compound.[7] It involves creating a saturated solution of the solute in the solvent and then quantifying the concentration of the dissolved solute.

-

Excess Solute: The addition of an excess amount of this compound ensures that the solvent becomes saturated, and a solid phase remains in equilibrium with the dissolved phase.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results. A temperature of 25°C or 37°C is often used to simulate room temperature or physiological conditions, respectively.[8]

-

Agitation and Equilibration Time: Continuous agitation is necessary to facilitate the dissolution process and reach equilibrium. An equilibration time of 24 to 48 hours is typically sufficient for most compounds, but this should be experimentally verified.[8]

-

Phase Separation: Complete separation of the undissolved solid from the saturated solution is crucial to avoid overestimation of solubility. Centrifugation followed by filtration through a chemically inert filter is a robust method.[2]

-

Quantification Method: A validated analytical method with sufficient sensitivity and specificity is required to accurately measure the concentration of this compound in the saturated solution. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are commonly used techniques.[2][9][10]

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 50 mg) into a clear glass vial.

-

Add a precise volume of the desired solvent (e.g., 5 mL) to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the mixture at a consistent speed (e.g., 150 rpm) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the same constant temperature for a short period to allow larger particles to settle.

-

Carefully withdraw a portion of the supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm chemically inert syringe filter (e.g., PTFE) into a clean vial. The first few drops of the filtrate should be discarded to saturate the filter membrane.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis Spectroscopy).

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL or mol/L, at the specified temperature.

-

Caption: Workflow for equilibrium solubility determination.

Part 2: Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods used in early drug discovery to rapidly assess the solubility of a large number of compounds.[11][12][13] These methods measure the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when diluted into an aqueous buffer.

-

DMSO Stock Solution: Using a concentrated stock solution in DMSO allows for the rapid preparation of a dilution series in the aqueous buffer.

-

Nephelometry or UV Absorbance: These techniques provide a rapid assessment of precipitation. Nephelometry measures light scattering caused by insoluble particles, while changes in UV absorbance can also indicate precipitation.[14]

-

Controlled Incubation: A defined incubation period at a controlled temperature allows for the observation of precipitation under standardized conditions.

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Assay Plate Setup:

-

In a 96-well microtiter plate, add a small volume of the DMSO stock solution to multiple wells to create a dilution series.

-

Add the aqueous buffer to each well to achieve the desired final concentrations of this compound and a consistent final DMSO concentration (typically ≤1%).

-

-

Incubation and Measurement:

-

Mix the contents of the plate thoroughly.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours).

-

Measure the light scattering in each well using a nephelometer.

-

-

Data Analysis:

-

Determine the concentration at which a significant increase in light scattering is observed, indicating the kinetic solubility limit.

-

Caption: Workflow for kinetic solubility determination.

Conclusion

A comprehensive understanding of this compound's solubility is essential for its effective and safe use in various laboratory and industrial applications. This guide has provided a detailed overview of its solubility in common solvents, underpinned by the physicochemical principles that govern these interactions. The detailed, step-by-step protocols for both equilibrium and kinetic solubility determination are designed to be self-validating systems, providing researchers with the tools to generate accurate and reproducible data. By following these guidelines, scientists and formulation professionals can confidently assess the solubility of this compound and develop robust and stable formulations.

References

- 1. atamankimya.com [atamankimya.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acs.org [acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. makingcosmetics.com [makingcosmetics.com]

- 6. lotioncrafter.com [lotioncrafter.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. scielo.br [scielo.br]

- 9. nano-lab.com.tr [nano-lab.com.tr]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. enamine.net [enamine.net]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

In vitro toxicological profile and cytotoxicity of phenoxyethanol

An In-Depth Technical Guide: In Vitro Toxicological Profile and Cytotoxicity of Phenoxyethanol

Introduction: this compound in Context

This compound (2-phenoxyethanol) is an aromatic glycol ether widely utilized as a preservative in cosmetics, personal care products, and some pharmaceuticals, including vaccines.[1][2][3][4] Its broad-spectrum antimicrobial activity against bacteria, yeasts, and mold makes it a highly effective and common choice for preventing product spoilage and ensuring consumer safety.[1][2][4] Regulatory bodies worldwide, including the European Union's Scientific Committee on Consumer Safety (SCCS), have approved its use in cosmetic formulations at a maximum concentration of 1.0%.[1][2][3][5][6] Despite its widespread use and regulatory approval, a thorough understanding of its interaction with cells at a molecular level is critical for researchers and formulation scientists to ensure its safe application and to innovate within the established safety parameters. This guide provides a detailed examination of the in vitro toxicological profile of this compound, focusing on its cytotoxic mechanisms and the experimental methodologies used for its evaluation.

Core Cytotoxic Mechanisms: A Dose-Dependent Duality

The in vitro cytotoxicity of this compound is characterized by a distinct dose-dependent mechanism. At lower concentrations, it primarily induces a controlled, programmed cell death (apoptosis), whereas higher concentrations lead to a more chaotic and rapid cell death (necrosis).[7][8] This duality is a critical concept for toxicological assessment, as the pathway of cell death has different physiological implications.

Cell Membrane Disruption

A primary mechanism of this compound's action is the disruption of cellular membrane integrity.[9][10] This effect has been clearly demonstrated in bactericidal studies, where this compound, especially when combined with potentiating agents like ethylhexylglycerin (EHG), leads to leakage of cellular constituents and disruption of the cell's energy metabolism.[9][10][11][12] EHG, a surface-active agent, is believed to enhance the activity of this compound by facilitating its contact with the cell membrane.[9][10][12] This synergistic action underscores the importance of formulation context; the cytotoxicity of this compound can be significantly modulated by other ingredients.

Induction of Apoptosis and Necrosis

Studies using various cell lines, such as human promyelocytic leukemia (HL60) and human dermal fibroblasts, have elucidated the dose-response relationship of this compound-induced cell death.

-

Apoptosis (Low Concentrations): At concentrations generally below 0.5%, this compound triggers the apoptotic pathway.[8] This is characterized by hallmarks such as the externalization of phosphatidylserine, activation of caspases (like caspase-3), and the formation of a sub-diploid peak in DNA content analysis, indicating nuclear fragmentation.

-

Necrosis (High Concentrations): As concentrations approach and exceed the 1% regulatory limit, the mode of cell death shifts to necrosis.[7] This is a result of overwhelming cellular damage, leading to loss of membrane integrity, cell swelling, and lysis.

This dose-dependent switch is a crucial finding. It suggests that at typical use-concentrations, if cellular damage were to occur, it would likely proceed via the more controlled apoptotic pathway.

Oxidative Stress

There is evidence to suggest that this compound can induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[13] Studies have shown that exposure to this compound can lead to an increase in malondialdehyde (a marker of lipid peroxidation) and alterations in the levels of antioxidant enzymes like superoxide dismutase and catalase.[13][14] This oxidative damage can contribute to the overall cytotoxic effect and trigger apoptotic pathways.

Genotoxicity Profile

A critical aspect of any toxicological profile is the assessment of genotoxicity—the potential to damage cellular DNA. Multiple studies have concluded that this compound is not genotoxic. In vitro tests on human peripheral blood lymphocytes, such as chromosomal aberration and micronucleus tests, found no significant genotoxic effects at concentrations that did exhibit slight cytotoxicity.[15][16][17] This aligns with broader safety assessments which have not identified carcinogenic potential.[6][18]

Quantitative Analysis of this compound Cytotoxicity

Summarizing quantitative data from various studies provides a comparative overview of this compound's cytotoxic potential across different cell types and assessment methods.

Table 1: Comparative IC50 Values for this compound IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity (e.g., cell viability) by 50%.

| Cell Line | Assay Type | IC50 Value (%) | Reference |

| Human Keratinocytes (HaCaT) | MTT Assay | ~0.200% | [19] |

| Human Dermal Fibroblasts (HDFa) | MTT Assay | ~0.200% | [19] |

| Human Hepatoma (HepG2) | MTT Assay | ~0.200% | [19] |

| Human Keratinocytes (HaCaT) | NRU Assay | ~0.200% | [19] |

| Human Dermal Fibroblasts (HDFa) | NRU Assay | ~0.200% | [19] |

Table 2: Concentration-Dependent Mode of Cell Death in HL60 Cells

| This compound Conc. (%) | Primary Mode of Cell Death | Key Indicators | Reference |

| 0.01% - 0.5% | Apoptosis | DNA laddering, sub-diploid peak, caspase-3 activation | [8] |

| 1.0% | Necrosis | Loss of membrane integrity, cellular lysis | [8] |

Experimental Design & Methodologies

The selection of appropriate in vitro assays is paramount for accurately characterizing a compound's cytotoxic profile. The choice of assay should be driven by the specific endpoint being investigated (e.g., metabolic function, membrane integrity, specific death pathway). Using a panel of assays provides a more complete and robust dataset.

Diagram: General Workflow for In Vitro Cytotoxicity Testing

Caption: A typical experimental workflow for assessing the in vitro cytotoxicity of a test compound.

Detailed Experimental Protocols

The following protocols are foundational methods for assessing cytotoxicity. They are designed as self-validating systems, incorporating negative (vehicle) and positive controls to ensure the reliability of the results.

Protocol 1: MTT Assay for Metabolic Viability

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[20] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells (e.g., HaCaT, HDFa) in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the existing medium from the wells and add 100 µL of the different this compound concentrations. Include wells for a negative control (medium with vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[21] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[22]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[21]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage relative to the negative control. Plot the dose-response curve and determine the IC50 value.

Protocol 2: Neutral Red Uptake (NRU) Assay for Lysosomal Integrity

Principle: This assay is based on the ability of viable, uninjured cells to take up and accumulate the supravital dye neutral red within their lysosomes.[23][24] The dye is a weak cationic dye that penetrates cell membranes and is retained in the acidic environment of the lysosomes. Damage to the cell surface or lysosomal membranes results in a decreased uptake and retention of the dye.[24][25]

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol.

-

Neutral Red Incubation: Prepare a 50 µg/mL working solution of neutral red in pre-warmed, serum-free medium. Remove the treatment medium from the wells and add 100 µL of the neutral red medium to each well.

-

Dye Uptake: Incubate the plate for 2-3 hours at 37°C, 5% CO₂ to allow for dye uptake into the lysosomes of viable cells.[23]

-

Washing: Carefully aspirate the neutral red medium. Wash the cells with 150 µL of a wash solution (e.g., PBS) to remove any unincorporated dye.[26]

-

Dye Extraction: Add 150 µL of a destain/solubilization solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[26]

-

Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to fully extract the dye. Measure the absorbance at 540 nm with a microplate reader.

-

Data Analysis: Calculate the percentage of viable cells compared to the negative control and determine the IC50 value.

Visualizing the Mechanistic Pathways

Understanding the dose-dependent effects and the primary mechanism of action can be clarified with pathway diagrams.

Diagram: Dose-Dependent Cell Death Induced by this compound

Caption: this compound induces distinct cell death pathways based on concentration.

Diagram: Proposed Mechanism of Action

Caption: A simplified pathway of this compound-induced cytotoxicity.

Conclusion and Senior Scientist Insights

The in vitro toxicological profile of this compound is well-characterized and demonstrates a clear, dose-dependent cytotoxic effect. Its primary mechanism involves the disruption of cell membrane integrity, which, at concentrations relevant to and below its regulatory limit of 1%, primarily initiates apoptosis.[8] At higher, supra-physiological concentrations, the damage becomes overwhelming, leading to necrosis. Importantly, comprehensive in vitro testing on human cells has not revealed any genotoxic potential.[15][16][18]

For drug development professionals and formulation scientists, these findings are twofold. First, they affirm the safety of this compound when used within the established 1% concentration limit, as the cytotoxic effects observed in vitro occur at levels that provide a significant safety margin.[2][6] Second, the data highlights the critical importance of the formulation matrix. The potentiation of this compound's activity by agents like EHG demonstrates that the final product's toxicological profile must be considered in its entirety, not just based on individual ingredients.[9][10] The use of a multi-assay approach, as detailed in this guide, is essential for a robust and reliable safety assessment of any final formulation.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. Safety review of this compound when used as a preservative in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. health.ec.europa.eu [health.ec.europa.eu]

- 6. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]

- 7. In vitro induction of apoptosis, necrosis and genotoxicity by cosmetic preservatives: application of flow cytometry as a complementary analysis by NRU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of this compound | PLOS One [journals.plos.org]

- 11. [PDF] Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of this compound | Semantic Scholar [semanticscholar.org]

- 12. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. The Potential Risk Assessment of this compound with a Versatile Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Genotoxic and Cytotoxic Evaluation of this compound in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scite.ai [scite.ai]

- 17. researchgate.net [researchgate.net]

- 18. Substance profile - ECETOC [ecetoc.org]

- 19. scielo.br [scielo.br]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. cyrusbio.com.tw [cyrusbio.com.tw]

- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 23. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. re-place.be [re-place.be]

- 25. Neutral red: dye uptake viability test (NRU) - Cellculture2 [cellculture2.altervista.org]

- 26. qualitybiological.com [qualitybiological.com]

An In-depth Technical Guide to the Pharmacokinetics, Metabolism, and Excretion of Phenoxyethanol in Animal Models

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Preamble: A Modern Necessity for Preclinical Safety Assessment

Phenoxyethanol (PhE), or 2-phenoxyethanol, is a ubiquitous glycol ether serving as a preservative in a vast array of cosmetic, personal care, and pharmaceutical products.[1][2][3] Its broad-spectrum antimicrobial efficacy has made it a staple in formulations worldwide.[3][4] Consequently, a profound understanding of its behavior within a biological system is paramount for robust human safety and risk assessment. This guide synthesizes pivotal data from preclinical animal models to provide an in-depth examination of the absorption, distribution, metabolism, and excretion (ADME) of this compound. By not merely presenting data but exploring the causality behind the experimental observations and methodologies, we aim to equip researchers with the foundational knowledge required for informed decision-making in toxicology and drug development.

Section 1: Absorption - The Gateway to Systemic Exposure

The entry of this compound into systemic circulation is primarily investigated via the oral and dermal routes, reflecting the most probable human exposure scenarios. Animal studies demonstrate that PhE is rapidly and efficiently absorbed, though the route of administration significantly influences the rate and extent.

Oral Absorption

Following oral administration in animal models, this compound demonstrates rapid and nearly complete absorption. Studies utilizing ¹⁴C-labelled PhE in rats indicate a high bioavailability, ranging from 75% to 98%.[1] This high degree of absorption from the gastrointestinal tract means that oral toxicity studies are a reliable indicator of systemic exposure potential. The peak plasma concentration (Cmax) is typically reached within approximately one hour, signifying swift uptake from the gut into the bloodstream.[1][5]

Dermal Absorption

Dermal penetration is a critical parameter given PhE's prevalent use in topical products. In vivo and in vitro studies using various animal models, including rats and pigs, have characterized this route extensively.[6][7][8] Dermal absorption is also rapid, though generally slower and less complete than oral absorption, with Tmax values around 3 hours post-application.[1][5]

The extent of dermal absorption can be variable. An animal study using occlusive application—where the treated skin area is covered—reported a high resorption rate of about 75%.[1] In contrast, studies under non-occlusive conditions, which more closely mimic consumer use, show lower absorption rates.[9][10] The integrity of the skin barrier is a crucial determinant; studies on damaged porcine skin have shown a marked increase in permeability.[6]

Table 1: Comparative Pharmacokinetic Absorption Parameters for this compound

| Parameter | Route | Animal Model | Value | Source(s) |

| Bioavailability | Oral | Rat | 75% - 98% | [1] |

| Dermal (Occlusive) | Rat | ~75% | [1] | |

| Tmax (Time to Peak Concentration) | Oral | Human/Rat | ~1 hour | [1] |

| Dermal | Human/Rat | ~3 hours | [5] | |

| Dermal Absorption (24h, in vitro) | Dermal | Rat | 43% - 64% | [7] |

Section 2: Distribution - Mapping Systemic Dissemination

Once absorbed, this compound is distributed throughout the body. The pattern of distribution is key to identifying potential target organs for toxicity. In rats and mice, the primary target organs following oral exposure have been identified as the liver and kidneys.[1]

Studies using radiolabeled compounds allow for the quantification of PhE and its metabolites in various tissues. The steady-state tissue-to-plasma concentration ratio (Kp) provides insight into the extent of tissue accumulation. In rats, the Kp was found to be greater than unity for the kidney, spleen, heart, brain, and testis, indicating some accumulation in these tissues.[2][11] Conversely, the Kp was lower than 0.6 for the lung and liver.[2][11] The metabolite, phenoxyacetic acid (PAA), showed a Kp ratio higher than unity for the kidney, liver, lung, and testis.[2][11]

This distribution profile is critical for contextualizing toxicological findings. For instance, while rabbits are considered the most sensitive species to PhE-induced haematotoxicity, rats and mice exhibit hepatotoxicity and renal toxicity, which aligns with the observed distribution patterns in those species.[1]

Section 3: Metabolism - The Biotransformation Cascade

This compound undergoes extensive and rapid metabolism, a critical detoxification process. The primary metabolic pathway is the oxidation of the terminal alcohol group to a carboxylic acid, yielding 2-phenoxyacetic acid (PhAA or PAA), the major metabolite found in both blood and urine across all species studied.[1][12][13][14][15][16]

Primary Metabolic Pathway

This two-step oxidation is catalyzed by cytosolic enzymes. The initial conversion of PhE to the intermediate aldehyde is likely mediated by alcohol dehydrogenase (ADH), while the subsequent oxidation to PhAA is carried out by aldehyde dehydrogenase (ALDH).[7][13]

Secondary and Conjugative Pathways

In addition to oxidation, ring hydroxylation can occur, forming metabolites such as 4-hydroxyphenoxyacetic acid (4-OH-PhAA), which has been identified as another significant human metabolite.[1] The primary metabolite, PhAA, can also undergo Phase II conjugation. In rats, a small fraction (around 5%) of the administered dose is excreted as glucuronidated PhAA.[6] Phase II conjugation reactions, such as glucuronidation and sulfation, are common pathways for increasing the water solubility of xenobiotics to facilitate their excretion.[17][18][19][20][21]

Diagram 1: Principal Metabolic Pathways of this compound

References

- 1. Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Safety review of this compound when used as a preservative in cosmetics | Semantic Scholar [semanticscholar.org]

- 4. Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of e… [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. series.publisso.de [series.publisso.de]

- 7. Percutaneous penetration of 2-phenoxyethanol through rat and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dermal penetration of 2-phenoxyethanol in humans: in vivo metabolism and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development of a physiologically-based pharmacokinetic model of 2-phenoxyethanol and its metabolite phenoxyacetic acid in rats and humans to address toxicokinetic uncertainty in risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of exposure: application to development PBPK model in rats - ProQuest [proquest.com]

- 14. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Phenoxyacetic acid | 122-59-8 [chemicalbook.com]

- 16. jetir.org [jetir.org]

- 17. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism. | Sigma-Aldrich [sigmaaldrich.com]

- 18. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. courses.washington.edu [courses.washington.edu]

- 21. uomus.edu.iq [uomus.edu.iq]

An In-Depth Technical Guide to the Genotoxicity and Mutagenicity of Phenoxyethanol on Cell Lines

Introduction: Phenoxyethanol in the Crosshairs of Genetic Toxicology

This compound (C₆H₅OC₂H₄OH) is a widely utilized preservative in cosmetic and personal care products, prized for its broad-spectrum antimicrobial activity.[1] Its role is to protect consumers from harmful pathogens that can proliferate in these formulations. As with any chemical intended for human use, a rigorous safety assessment is paramount, with genotoxicity and mutagenicity testing forming a critical cornerstone of this evaluation.[2] Genotoxicity refers to the ability of a substance to damage the genetic material (DNA) within a cell, while mutagenicity is the capacity to induce permanent and transmissible changes in the genetic sequence.[3] Such alterations can potentially lead to adverse health outcomes, including carcinogenesis.[3]

This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity studies of this compound conducted on various cell lines. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a deeper, field-proven insight into the experimental design, rationale, and interpretation of results that underpin the current understanding of this compound's safety profile.

Pillar 1: Mechanistic Insights into this compound's Interaction with Cellular Genetics

Understanding the potential mechanisms by which a compound might exert genotoxic effects is fundamental to designing a robust testing strategy. For this compound, the primary routes of human exposure are dermal absorption and, to a lesser extent, inhalation.[1] Following absorption, it is rapidly metabolized, primarily to 2-phenoxyacetic acid (PAA), and excreted.[4][5][6]

The core question in genotoxicity testing is whether this compound or its metabolites can interact with DNA, either directly or indirectly. Direct interaction could involve covalent binding to DNA bases, leading to adduct formation and subsequent errors during DNA replication. Indirect mechanisms could include the generation of reactive oxygen species (ROS) that cause oxidative DNA damage, interference with the mitotic apparatus leading to chromosomal mis-segregation (aneugenicity), or inhibition of DNA repair enzymes.

Caption: Potential Mechanisms of this compound-Induced Genotoxicity.

Pillar 2: A Battery of In Vitro Assays for Comprehensive Genotoxicity Assessment

No single assay can detect all types of genetic damage.[3][7] Therefore, a battery of in vitro tests is employed to assess different endpoints, including gene mutations, structural chromosomal aberrations (clastogenicity), and numerical chromosomal changes (aneugenicity).[2][7] The selection of these assays is guided by international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screening assay for identifying substances that can cause gene mutations.[7] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and thus grow on a medium lacking it.

Expertise & Experience: The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial.[7] This mimics the metabolic processes in the liver, which can convert a non-mutagenic substance into a mutagenic metabolite. This compound has been tested in the Ames test at concentrations up to 5000 μ g/plate , both with and without metabolic activation, and was found to be non-mutagenic.[8]

Trustworthiness: A robust Ames test protocol includes both negative (solvent) and positive controls for each bacterial strain, with and without S9 activation, to ensure the validity of the experiment. The positive controls are known mutagens that demonstrate the sensitivity of the bacterial strains and the efficacy of the S9 mix.

Summary of Ames Test Findings for this compound

| Assay Endpoint | Test System | Concentration Range | Metabolic Activation (S9) | Result | Reference |

| Gene Mutation | S. typhimurium & E. coli | Up to 5000 µ g/plate | With and Without | Negative | [8] |

In Vitro Mammalian Cell Micronucleus Test (MNvit)

The micronucleus test is a comprehensive assay that can detect both clastogenic and aneugenic effects.[9][10] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase.[11] An increase in the frequency of micronucleated cells indicates that the test substance has induced chromosomal damage.

Expertise & Experience: The choice of cell line is critical. Human peripheral blood lymphocytes are often used as they represent a primary human cell type.[1][12] Studies on human lymphocytes treated with this compound at concentrations of 12.5, 25, and 50 μg/mL showed no significant increase in micronucleus formation.[1][12] This suggests that at these concentrations, this compound does not cause chromosomal damage in these cells. It is important to note that at higher concentrations (25 and 50 μg/mL), a decrease in the mitotic index was observed, indicating some level of cytotoxicity.[1][12]

Trustworthiness: The cytokinesis-block method, using cytochalasin B, is often employed to ensure that only cells that have undergone one cell division are scored for micronuclei.[11] This provides a more accurate measure of genotoxic events. The protocol must include negative and positive controls (a known clastogen and/or aneugen) to validate the assay's sensitivity.

Detailed Protocol: In Vitro Micronucleus Test on Human Lymphocytes

-

Cell Culture: Isolate human peripheral blood lymphocytes from healthy donors and culture in RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and phytohemagglutinin (to stimulate cell division).

-

Exposure: After 48 hours of incubation, treat the lymphocyte cultures with at least three concentrations of this compound (e.g., 12.5, 25, 50 μg/mL) and appropriate solvent and positive controls for a defined period (e.g., 24 or 48 hours).

-

Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, allowing for the accumulation of binucleated cells.

-

Harvesting and Staining: Harvest the cells by centrifugation, treat with a hypotonic solution, and fix. Drop the cell suspension onto clean microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Score at least 1000 binucleated cells per concentration for the presence of micronuclei under a microscope. The criteria for identifying micronuclei are well-defined (e.g., round or oval shape, same staining intensity as the main nucleus, and a diameter of 1/3 to 1/16 of the main nucleus).

-

Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the solvent control group.

Caption: Workflow for the In Vitro Micronucleus Test.

In Vitro Chromosomal Aberration Assay

This assay directly visualizes structural changes in chromosomes, such as breaks, gaps, and exchanges, in metaphase cells.[13] It provides a clear indication of a substance's clastogenic potential.

Expertise & Experience: Similar to the micronucleus test, human lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) or V79 cells are commonly used.[13] A study on human lymphocytes treated with this compound at concentrations up to 50 μg/mL did not show a significant increase in chromosomal aberrations.[1][12] This finding is consistent with a report from the Scientific Committee on Consumer Safety (SCCS), which also noted a negative result in a chromosomal aberration test on V79 cells.[8]

Trustworthiness: The timing of cell harvesting is critical to capture a sufficient number of cells in metaphase. A mitotic inhibitor, such as colcemid, is added to the cultures to arrest cells in this phase of the cell cycle. The scoring of aberrations requires highly trained personnel to ensure accuracy and consistency.

Summary of In Vitro Cytogenetic Assay Findings for this compound

| Assay | Test System | Concentration Range | Result | Reference |

| Micronucleus Test | Human Lymphocytes | 12.5 - 50 µg/mL | Negative | [1][12] |

| Chromosomal Aberration | Human Lymphocytes | 12.5 - 50 µg/mL | Negative | [1][12] |

| Chromosomal Aberration | Chinese Hamster V79 Cells | Not Specified | Negative | [8] |

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[14] Under electrophoretic conditions, damaged DNA fragments migrate away from the nucleus, forming a "comet tail," with the length and intensity of the tail being proportional to the amount of DNA damage.

Expertise & Experience: While specific studies on this compound using the comet assay on mammalian cell lines are not as readily available in the public domain as for other assays, this technique is valuable for investigating potential mechanisms of genotoxicity, such as oxidative stress.[15] The alkaline version of the assay detects both single- and double-strand breaks and alkali-labile sites.[14]

Trustworthiness: The protocol must be carefully controlled to avoid inducing DNA damage through harsh handling of the cells. The inclusion of positive controls, such as hydrogen peroxide for oxidative damage, is essential to validate the assay's performance.

Pillar 3: Synthesis of Findings and Regulatory Context

The collective evidence from a comprehensive battery of in vitro genotoxicity tests indicates that this compound is not genotoxic. The Ames test was negative, and multiple studies using mammalian cell lines, including primary human lymphocytes, have shown no evidence of mutagenic or clastogenic effects in the micronucleus and chromosomal aberration assays.[1][8][12]

These in vitro findings are supported by in vivo studies, which have also shown no genotoxic potential for this compound.[8] Based on this extensive dataset, regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS) have concluded that this compound can be considered to have no in vivo genotoxic potential and to be without genotoxic hazard to humans when used as a preservative in cosmetic products at a maximum concentration of 1.0%.[8]

It is important to acknowledge that some studies, such as one using the Allium cepa (onion root tip) test, have suggested potential for genotoxicity at high concentrations.[16] However, the weight of evidence from mammalian cell-based assays, which are more relevant to human risk assessment, consistently points towards a lack of genotoxic activity at concentrations relevant to human exposure from cosmetic use.

Conclusion

The genotoxicity and mutagenicity of this compound have been thoroughly investigated using a battery of validated in vitro assays on various cell lines. The overwhelming consensus from these studies is that this compound does not pose a genotoxic or mutagenic risk at the concentrations at which it is used in cosmetic and personal care products. The rigorous application of standardized protocols, coupled with a deep understanding of the underlying biological mechanisms, provides a high degree of confidence in the safety of this widely used preservative. As with all chemical safety assessments, continued vigilance and the application of new and emerging technologies will further refine our understanding.

References

- 1. researchgate.net [researchgate.net]

- 2. Genotoxicity evaluation of cosmetic ingredients: the good strategy [cosmeticsbusiness.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. Substance profile - ECETOC [ecetoc.org]

- 5. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]

- 6. Use of in vitro metabolism and biokinetics assays to refine predicted in vivo and in vitro internal exposure to the cosmetic ingredient, this compound, for use in risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Everything you always wanted to know about in vitro toxicology for cosmetics [cosmeticsbusiness.com]

- 8. health.ec.europa.eu [health.ec.europa.eu]

- 9. x-cellr8.com [x-cellr8.com]

- 10. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. crpr-su.se [crpr-su.se]

- 12. In Vitro Genotoxic and Cytotoxic Evaluation of this compound in Human Lymphocytes: A Commonly Used Preservative in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

- 14. 21stcenturypathology.com [21stcenturypathology.com]

- 15. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Potential Risk Assessment of this compound with a Versatile Model System - PMC [pmc.ncbi.nlm.nih.gov]

Phenoxyethanol as a Volatile Organic Compound (VOC) in Laboratory Environments: A Technical Guide to Assessment and Control

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenoxyethanol is a ubiquitous bactericidal and fungicidal agent, prized in pharmaceutical and laboratory settings for its role as a preservative and stabilizer in a wide array of formulations, including vaccines, topical medications, and biological reagents.[1][2][3][4][5] Despite its utility, its classification as a glycol ether raises pertinent questions regarding its potential to contribute to the burden of volatile organic compounds (VOCs) within controlled laboratory atmospheres. This guide provides a comprehensive technical overview of this compound's properties related to volatility, the associated health and safety considerations for laboratory personnel, validated methodologies for its atmospheric detection and quantification, and strategies for risk mitigation. Our focus is to equip researchers and drug development professionals with the expertise to manage this compound safely and effectively, ensuring both personnel safety and experimental integrity.

Deconstructing Volatility: this compound's Physicochemical Profile

The term "Volatile Organic Compound" is a regulatory classification based on a substance's tendency to vaporize at normal ambient temperatures. The U.S. Environmental Protection Agency (EPA) defines a VOC as any carbon compound that participates in atmospheric photochemical reactions, with specific exemptions for compounds with negligible reactivity.[6] A more practical definition, often used in environmental health and safety, centers on boiling point and vapor pressure. For instance, one common definition for a VOC is any organic compound with an initial boiling point less than or equal to 250°C at a standard pressure.[7]

To understand this compound's behavior, we must examine its intrinsic properties. It is a colorless, oily liquid with a faint rose-like scent.[4][8] Its key physical characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₈H₁₀O₂ | [8] |

| Molar Mass | 138.166 g·mol⁻¹ | [8] |

| Boiling Point | 247 °C (477 °F) | [8] |

| Vapor Pressure | 0.007 mm Hg (at 25 °C) / 0.01 mm Hg (at 20°C) | [9] |

| Henry's Law Constant | 4.9 x 10⁻⁸ atm·m³/mole | [9] |

| Water Solubility | 26 g/kg |[8] |

Causality and Classification

The data reveals a critical insight: this compound has a high boiling point and a very low vapor pressure .[10][11] Its vapor pressure of 0.007 mm Hg at 25°C is orders of magnitude lower than that of classic VOCs like benzene (~95 mm Hg) or isopropanol (~44 mm Hg). This indicates that at room temperature, this compound does not readily evaporate.[10][11] Furthermore, its Henry's Law constant is exceptionally low, signifying that it is essentially nonvolatile from water surfaces.[9]

Based on these properties, this compound is not a highly volatile compound. However, this does not mean it cannot become airborne in a laboratory setting. Processes that involve heating, aerosolization (e.g., spraying, sonicating), or handling large surface areas of the pure or concentrated substance can increase its presence in the lab's atmosphere. Crucially, it can exist simultaneously as both a vapor and an aerosol (fine droplets).[12] This dual-state presence is a key consideration for accurate exposure monitoring.

Caption: Logical flow from properties to potential exposure.

Occupational Health and Safety Profile

While this compound is deemed safe for use in cosmetics at concentrations up to 1%, the risk profile in an occupational setting, where personnel may handle the pure substance or highly concentrated solutions, requires more stringent evaluation.[13][14][15][16]

The primary routes of occupational exposure are dermal contact and inhalation. High-dose exposure can lead to toxic effects, including irritation to the skin, eyes, and respiratory tract.[17][18][19] Systemic effects have been observed in animal studies at exposure levels significantly higher than those encountered in typical consumer use.[13][15]

To protect laboratory personnel, occupational exposure limits (OELs) have been established by regulatory bodies.

Table 2: Occupational Exposure Limits for this compound

| Regulatory Body | Limit Type | Value | Source |

|---|---|---|---|

| Germany (MAK Commission) | MAK Value (8-hr TWA) | 5.7 mg/m³ (1 ppm) | [12] |

| Germany (MAK Commission) | Peak Limitation | Category I, Excursion Factor 1 |[12] |

TWA: Time-Weighted Average

The MAK value of 5.7 mg/m³ serves as a critical benchmark for assessing the safety of the laboratory environment.[12] The "Peak Limitation" classification indicates that short-term excursions above the MAK value should be minimized.

Validated Protocol for Airborne this compound Quantification

To ensure compliance with OELs and validate the effectiveness of engineering controls, a robust and validated air monitoring methodology is essential. The following protocol is based on established methods for determining workplace concentrations of this compound, capable of detecting both gaseous and particulate forms.[12][20][21]

Principle of the Self-Validating System

This methodology employs a dual-phase sampling strategy followed by analysis using two distinct detectors. This built-in redundancy provides a self-validating system. The Flame Ionization Detector (FID) offers excellent quantitative accuracy and linearity, while the Mass Selective Detector (MSD) provides definitive identification of the compound, preventing false positives from potential chromatographic interferences.[12][20][21]

Experimental Workflow: Air Sampling and Analysis

Caption: End-to-end workflow for this compound air monitoring.

Detailed Step-by-Step Methodology

Part 1: Air Sample Collection

-

Equipment Assembly:

-

Connect a GGP-Mini type sampling head containing a quartz fiber filter to the inlet of an adsorption tube filled with Tenax TA®.

-

Connect the outlet of the adsorption tube to a calibrated sampling pump capable of maintaining a constant flow rate.

-

-

Pump Calibration: Calibrate the sampling pump with the entire sampling train (head, filter, and tube) in line to ensure an accurate flow rate. The recommended flow rate is 0.066 L/min.[12][20]

-

Sample Collection:

-

Place the sampling head in the breathing zone of the laboratory professional or in a static location representative of the general lab environment.

-

Operate the pump for a prescribed duration to collect a total air volume of approximately 4 liters.[12][20][21] This volume is chosen to achieve the desired limit of quantification.

-

-

Sample Storage: After sampling, seal the adsorption tube and store it in a clean, controlled environment until analysis.

Part 2: Instrumental Analysis

-

System Preparation:

-

Prepare a Gas Chromatography (GC) system equipped with a thermal desorber, a column splitter, an FID, and an MSD.

-

Condition the GC column and set the appropriate temperature program, gas flow rates, and detector parameters.

-

-

Thermal Desorption:

-

Place the sampled Tenax TA® tube into the thermal desorber.

-

Heat the tube to thermally desorb the collected this compound and other compounds onto a focusing trap, which is then rapidly heated to inject the analytes into the GC column. This two-stage process ensures a sharp, concentrated injection for optimal chromatographic separation.

-

-

Chromatographic Separation: The GC column separates this compound from other volatile compounds based on their boiling points and chemical properties.

-

Detection:

-

The effluent from the GC column is split between the FID and MSD.

-

The FID generates a signal proportional to the mass of carbon atoms, providing robust data for quantification.

-

The MSD fragments the molecules and separates the resulting ions by their mass-to-charge ratio, creating a unique mass spectrum that serves as a chemical fingerprint for positive identification.

-

Part 3: Calibration and Quantification

-

Standard Preparation: Prepare a series of calibration standards by spiking known quantities of pure this compound onto clean Tenax TA® tubes.

-

Calibration Curve: Analyze the prepared standards using the same TD-GC-MS/FID method to generate a multi-point calibration curve, plotting the FID peak area against the known mass of this compound. A linear relationship should be observed.[12]

-

Sample Quantification:

-

Analyze the field samples.

-

Confirm the presence of this compound by matching the retention time and the mass spectrum from the MSD with that of a known standard.

-

Quantify the mass of this compound in the sample by comparing its FID peak area to the calibration curve.

-

Calculate the final airborne concentration by dividing the quantified mass by the total volume of air sampled. The limit of quantification for this method is approximately 0.095 mg/m³ for a 4-liter air sample.[12][20][21]

-

Risk Mitigation and Control Strategies

Given this compound's low volatility, significant airborne concentrations are typically associated with specific activities. A proactive risk management approach involves implementing a hierarchy of controls.

-

Engineering Controls: These are the most effective measures as they isolate the hazard at the source.

-

Fume Hoods/Local Exhaust Ventilation (LEV): When handling large volumes of pure or concentrated this compound, or when heating solutions containing it, all work should be performed inside a certified chemical fume hood or under LEV.

-

Process Enclosure: For repetitive tasks involving potential aerosolization, consider enclosing the process to contain emissions.

-

-